molecular formula C21H22F3N3O4S B2392786 1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide CAS No. 478030-18-1

1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide

Cat. No.: B2392786
CAS No.: 478030-18-1
M. Wt: 469.48
InChI Key: JBRKYCOIKSYIBJ-AFUMVMLFSA-N
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Description

1-(4-Methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide is a piperidine carbohydrazide derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen and a (1E)-[4-(trifluoromethoxy)phenyl]methylidene hydrazone substituent.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4S/c1-15-2-8-19(9-3-15)32(29,30)27-12-10-17(11-13-27)20(28)26-25-14-16-4-6-18(7-5-16)31-21(22,23)24/h2-9,14,17H,10-13H2,1H3,(H,26,28)/b25-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRKYCOIKSYIBJ-AFUMVMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-N’-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is attached to the piperidine ring.

    Formation of the Carbohydrazide Moiety: The final step involves the formation of the carbohydrazide moiety through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzenesulfonyl)-N’-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-methylbenzenesulfonyl)-N’-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-N’-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Carbonyl Linkages : The tosyl group () improves metabolic stability over simpler alkyl or acyl linkages (e.g., ) due to resistance to enzymatic hydrolysis .

Aromatic Substituents : Biphenyl or thiophene moieties () increase π-π stacking interactions, whereas trifluoromethoxy groups prioritize hydrophobic and electronic effects .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound Name LogP* Hydrogen Bond Donors/Acceptors Reported Activity Mechanism Insights
Target Compound ~3.2 3 / 6 Hypothesized NMDA antagonism Structural similarity to ifenprodil
1-(4-Methylbenzenesulfonyl)-N′-[(1E)-pyridin-4-ylmethylidene]piperidine-4-carbohydrazide 2.1 2 / 5 Antimicrobial (inferred) Pyridine enhances membrane permeability
PPBP (4-Phenyl-1-(4-phenylbutyl)piperidine) 4.8 0 / 1 Neuroprotective (σ₁-receptor) Reduces neuronal nitric oxide production
Ifenprodil 3.5 2 / 3 NMDA receptor antagonism Noncompetitive blocker

*Calculated using ChemDraw or inferred from analogs.

Functional Insights:

  • NMDA Receptor Antagonism: The target compound’s piperidine core and sulfonyl group resemble ifenprodil (), a noncompetitive NMDA antagonist. The trifluoromethoxy group may enhance blood-brain barrier penetration compared to bulkier substituents .
  • Antimicrobial Potential: Pyridinyl and thiophene analogs () show activity against microbial targets, but the trifluoromethoxy group’s steric effects might limit broad-spectrum efficacy .

Biological Activity

1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a hydrazide moiety. Its molecular formula is C18H18F3N3O2S, and it has notable lipophilicity due to the presence of trifluoromethoxy and methyl groups, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of piperidine have been shown to inhibit viral entry mechanisms, particularly in the context of Ebola virus infection. The mechanism involves interference at the level of the Niemann-Pick C1 (NPC1) protein, crucial for viral entry into host cells .

Anticancer Potential

Research has highlighted that compounds with piperidine scaffolds can exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules involved in cell survival .

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes critical for bacterial growth and proliferation. Investigations into structurally related compounds have shown that they can act as inhibitors of carbonic anhydrase, which is involved in tumorigenesis and other pathological conditions .

Case Studies

  • Ebola Virus Inhibition : A study assessed the antiviral efficacy of piperidine derivatives against Ebola virus, revealing that specific substitutions led to enhanced activity. Compounds similar to our target showed EC50 values in the low micromolar range, indicating promising antiviral potential .
  • Cytotoxicity in Cancer Models : Another study evaluated the cytotoxic effects of piperidine-based compounds on breast cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 µM, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

The biological activity of this compound likely involves:

  • Inhibition of Viral Entry : By targeting NPC1 or similar proteins.
  • Induction of Apoptosis : Through mitochondrial pathways in cancer cells.
  • Enzymatic Interference : Via inhibition of key metabolic enzymes.

Data Summary Table

Activity Type EC50 (µM) Mechanism Reference
Antiviral (Ebola)0.93Inhibition of viral entry
Cytotoxicity (Cancer)10Induction of apoptosis
Enzyme InhibitionTBDInhibition of carbonic anhydrase

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide, and how can purity be ensured?

  • Answer : The compound is synthesized via a condensation reaction between a sulfonyl hydrazine derivative (e.g., 1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide) and an aromatic aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) under mild heating (60–80°C) in ethanol or methanol. Catalysts such as acetic acid or p-toluenesulfonic acid are used to accelerate hydrazone formation . Purity is ensured through recrystallization from ethanol/water mixtures and confirmed via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for the hydrazone imine proton (δ 8.3–8.5 ppm) and the trifluoromethoxy group (δ 4.4–4.6 ppm for OCF₃) .
  • IR Spectroscopy : Confirm the presence of sulfonyl (S=O, 1350–1160 cm⁻¹), hydrazone (C=N, 1600–1580 cm⁻¹), and trifluoromethoxy (C-O-CF₃, 1250–1150 cm⁻¹) groups .
  • Elemental Analysis : Validate C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening should include:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to structural similarity to sulfonamide-based inhibitors .
  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents (e.g., trifluoromethoxy groups)?

  • Answer : Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates. Employ microwave-assisted synthesis (100–120°C, 30–60 min) to reduce reaction time and improve yields by 15–20% . Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .

Q. How should contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Variable-Temperature NMR : Identify dynamic effects by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Answer :

  • Modular Synthesis : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like CA-II (PDB ID: 3KS3) .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with IC₅₀ values in enzyme assays .

Q. How can computational chemistry enhance understanding of its stability under physiological conditions?

  • Answer : Perform molecular dynamics simulations (GROMACS) to predict hydrolysis of the hydrazone bond in PBS (pH 7.4) at 37°C. Compare with experimental stability data from HPLC-UV degradation studies (λ = 254 nm) .

Q. What experimental controls are essential when investigating its reactivity in biological systems?

  • Answer :

  • Negative Controls : Include assays without the compound or with a structurally similar inactive analog (e.g., hydrazide without the sulfonyl group) .
  • Redox Buffers : Use catalase (to scavenge H₂O₂) or DTT (to maintain reducing conditions) to confirm oxidative stress-mediated effects .

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